Dual Halogenation Advantage: Metabolic Stability and CYP450 Resistance
The 5-chloro-6-fluoro substitution pattern is designed to enhance metabolic stability, a critical factor for 8-aminoquinolines where oxidative metabolism at the 5-position generates hemotoxic quinone-imine metabolites [1]. The combination of a metabolically blocking chlorine at C5 with an electron-withdrawing fluorine at C6 is predicted, based on class-level SAR, to confer superior resistance to CYP450-mediated oxidation relative to unsubstituted or mono-halogenated 8-aminoquinolines [2]. While direct metabolic stability data for this specific compound is not publicly disclosed, the broader class of 5-aryl-8-aminoquinolines, which similarly block the 5-position, demonstrates high metabolic stability with half-lives (t1/2) exceeding 60 minutes in both human and mouse liver microsomes [3].
| Evidence Dimension | Metabolic Stability (Predicted via Class SAR) |
|---|---|
| Target Compound Data | Predicted high (t1/2 > 60 min, class inference) |
| Comparator Or Baseline | Unsubstituted 8-aminoquinoline (primaquine core) |
| Quantified Difference | Not directly quantified; class inference suggests substantially reduced CYP450 oxidation at the 5-position |
| Conditions | Human and mouse liver microsome assays (class data) |
Why This Matters
For procurement in drug discovery programs, selecting a building block with built-in metabolic liabilities blocked at the design stage reduces the risk of late-stage failure due to rapid clearance or hemolytic toxicity.
- [1] Shiraki, H., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 131-142. View Source
- [2] McChesney, E. W. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459-462. View Source
- [3] Shiraki, H., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 131-142. (Data for t1/2 > 60 min). View Source
